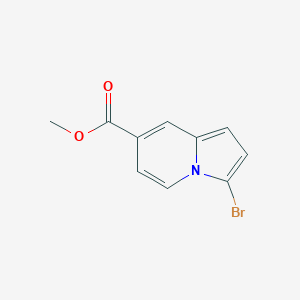

Methyl 3-Bromoindolizine-7-carboxylate

Description

Methyl 3-bromoindolizine-7-carboxylate is a brominated indolizine derivative featuring a carboxylate ester group at the 7-position and a bromine atom at the 3-position. Indolizines are nitrogen-containing heterocycles with a bicyclic structure, making them valuable scaffolds in medicinal chemistry and materials science. This compound is synthesized via oxidation and functionalization reactions, such as the MnO₂-mediated oxidation of precursor indolizines in dichloromethane, followed by purification via silica-gel chromatography . Its molecular formula is C₁₁H₁₀BrNO₂, with a molecular weight of 268.0 g/mol (calculated for [M+H]⁺) . Key spectral data include distinct ¹H NMR signals (e.g., δ 8.17 ppm for the aromatic proton at position 1) and ¹³C NMR peaks (e.g., δ 165.8 ppm for the carbonyl carbon) .

The bromine atom at position 3 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the synthesis of aryl- or heteroaryl-substituted indolizines for applications in fluorescent sensors or pharmaceuticals . Its methyl ester group improves solubility in organic solvents compared to free carboxylic acids, facilitating synthetic manipulation.

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

methyl 3-bromoindolizine-7-carboxylate |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)7-4-5-12-8(6-7)2-3-9(12)11/h2-6H,1H3 |

InChI Key |

HVMXRJPKJNLMHI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC=C(N2C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Bromoindolizine-7-carboxylate typically involves the bromination of indolizine derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. After bromination, the carboxylate group is introduced through esterification using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromoindolizine-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the carboxylate group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted indolizine derivatives.

Oxidation: Formation of oxo-indolizine derivatives.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 3-Bromoindolizine-7-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-Bromoindolizine-7-carboxylate involves its interaction with various molecular targets. The bromine atom and carboxylate group play crucial roles in binding to specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 3-bromoindolizine-7-carboxylate belongs to a broader class of substituted indolizine carboxylates. Key structural analogs include:

Key Differences :

- Ester Group (Methyl vs. Ethyl) : Methyl esters (e.g., this compound) exhibit slightly lower molecular weights and increased electrophilicity compared to ethyl analogs, influencing reaction kinetics in nucleophilic substitutions .

- Bromine Position : Bromine at position 3 (indolizine) vs. position 5 (indole) alters electronic distribution. For example, methyl 5-bromoindole-7-carboxylate exhibits a red-shifted UV-Vis absorption due to extended conjugation in the indole system .

- Substituent Effects : Bulky groups like tert-butyl at position 7 (e.g., Ethyl 7-tert-butyl-3-(4-bromobenzoyl)indolizine-1-carboxylate) reduce intermolecular stacking, enhancing solubility and crystallinity .

Physicochemical Data Comparison

| Property | This compound | Ethyl 3-Bromoindolizine-7-carboxylate | Ethyl 3-(4-Bromobenzoyl)indolizine-1-carboxylate |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₀BrNO₂ | C₁₂H₁₂BrNO₂ | C₁₉H₁₅BrNO₃ |

| Solubility (CH₂Cl₂) | High | Moderate | Low |

| ¹H NMR (Aromatic Signal) | δ 8.17 (s, 1H) | δ 8.20 (s, 1H) | δ 8.35 (s, 1H) |

| LC-MS [M+H]⁺ | 268.0 | 282.1 | 432.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.